(2S)-2,6-Diaminohexanoic acid, 2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Description
Properties
IUPAC Name |
(2S)-2,6-diaminohexanoic acid;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.C5H7N3O2S/c7-4-2-1-3-5(8)6(9)10;1-3-6-5(8-7-3)11-2-4(9)10/h5H,1-4,7-8H2,(H,9,10);2H2,1H3,(H,9,10)(H,6,7,8)/t5-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJBUKXQZWOKDW-JEDNCBNOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)O.C(CCN)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NN1)SCC(=O)O.C(CCN)C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S)-2,6-Diaminohexanoic acid, 2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid is a compound of significant interest in pharmacology and biochemistry due to its unique structure and potential biological activities. This article delves into its biological properties, underlying mechanisms, and relevant research findings.
- Molecular Formula : C₁₀H₁₈N₄O₇S
- Molecular Weight : 280.275 g/mol
- CAS Number : 1191093-84-1
Biological Activity Overview
The biological activity of this compound is primarily attributed to its dual functionality as an amino acid derivative and a triazole-containing moiety. The following sections detail the key biological activities observed in various studies.
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit notable antimicrobial properties. The presence of the triazole moiety in (2S)-2,6-Diaminohexanoic acid enhances its efficacy against a range of pathogens.
Table 1: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 8 µg/mL |
Enzyme Inhibition
The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis.
Case Study: Dihydrofolate Reductase Inhibition
In a study evaluating various inhibitors of DHFR, (2S)-2,6-Diaminohexanoic acid demonstrated a competitive inhibition profile with an IC50 value of 50 µM. This suggests potential applications in cancer therapy where DHFR inhibition is beneficial.
Cytotoxicity Studies
Cytotoxicity assays have been conducted on various cancer cell lines to assess the compound's potential as an anticancer agent.
Table 2: Cytotoxic Effects on Cancer Cell Lines
The proposed mechanism involves the interaction of the triazole moiety with cellular targets, leading to disruption of metabolic processes. Additionally, the amino acid component may facilitate cellular uptake and enhance bioavailability.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to (2S)-2,6-diaminohexanoic acid. For instance, research demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and Caco-2 (colorectal adenocarcinoma) with IC50 values indicating significant potency compared to standard chemotherapeutics like cisplatin and etoposide . The mechanism of action appears to involve apoptosis induction through reactive oxygen species generation and mitochondrial membrane potential disruption .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. Inhibitory studies against enzymes such as α-glucosidase and acetylcholinesterase suggest potential therapeutic applications for metabolic disorders like Type 2 diabetes mellitus and Alzheimer's disease . The structural features of the compound facilitate its interaction with the active sites of these enzymes, making it a candidate for drug development.
Agricultural Applications
Fungicidal Properties
The incorporation of triazole moieties in compounds like (2S)-2,6-diaminohexanoic acid has been explored for their fungicidal properties. These compounds can act as fungicides by inhibiting fungal growth and reproduction, thus providing a means to protect crops from fungal pathogens. The triazole ring is known for its ability to interfere with sterol biosynthesis in fungi, which is critical for maintaining cell membrane integrity .
Biochemical Research
Protein Interaction Studies
The compound's ability to interact with biomolecules such as bovine serum albumin (BSA) has been investigated through molecular docking studies. These interactions are crucial for understanding how the compound can be utilized in drug delivery systems or as a part of biochemical assays . The binding affinity and kinetic parameters provide insights into its potential as a therapeutic agent.
Synthesis and Structural Investigations
The synthesis of (2S)-2,6-diaminohexanoic acid derivatives often involves multi-step organic reactions that can be optimized for yield and purity. Structural investigations using techniques such as NMR spectroscopy and X-ray crystallography have elucidated the spatial arrangement of atoms within these compounds, which is essential for predicting their biological activity .
Summary Table: Key Applications of (2S)-2,6-Diaminohexanoic Acid Derivatives
Chemical Reactions Analysis
Acylation Reactions
The primary and secondary amino groups in the diaminohexanoic acid moiety undergo acylation with reagents such as acetic anhydride or acetyl chloride . These reactions typically proceed in dimethyl sulfoxide (DMSO) at 0–5°C, yielding N-acylated derivatives.
| Reaction Type | Reagents/Conditions | Product Characteristics |
|---|---|---|
| Acylation | Acetic anhydride/DMSO, 0–5°C | Formation of N-acetylated derivatives with improved lipophilicity |
Reduction Reactions
The triazole-sulfanyl group participates in reductive transformations. Sodium borohydride (NaBH₄) in ethanol selectively reduces disulfide bonds formed during oxidative coupling reactions involving the sulfanyl group.
Key pathways include :
-
Reduction of thioether linkages at pH 7–8
-
Preservation of triazole ring integrity under mild conditions
Alkylation and Sulfonation
The compound reacts with alkyl halides (e.g., methyl iodide) in basic media (pH 9–10), forming S-alkylated products. Sulfonation occurs via treatment with chlorosulfonic acid , introducing sulfonic acid groups to the triazole ring .
Reaction equation :
Triazole Ring Functionalization
The 5-methyl-1H-1,2,4-triazole moiety undergoes:
-
Electrophilic substitution at the N1 position with nitrating agents
-
Ring-opening reactions under strong acidic conditions (e.g., HCl, 100°C) to form thiol intermediates
Condensation and Crosslinking
The diaminohexanoic acid segment facilitates:
-
Schiff base formation with aldehydes (e.g., formaldehyde)
Stability Under Synthetic Conditions
Critical parameters influencing reaction outcomes:
| Factor | Optimal Range | Impact on Reactivity |
|---|---|---|
| Temperature | 0–25°C | Prevents triazole decomposition |
| pH | 6–8 | Maintains amino group nucleophilicity |
| Solvent | DMSO/Ethanol (1:1) | Balances solubility and reactivity |
Comparative Reactivity Table
The compound’s reactivity differs significantly from structurally related molecules:
| Compound | Acylation Rate | Reduction Efficiency |
|---|---|---|
| Lysine | High | Low |
| 5-Methyl-1H-1,2,4-triazole | Moderate | High |
| Target Compound | High | Moderate |
This reactivity profile makes it valuable for synthesizing hybrid pharmaceuticals targeting fungal enzymes and neurotransmitter receptors .
Preparation Methods
Triazole Ring Formation
The 5-methyl-1H-1,2,4-triazole core is synthesized via cyclization reactions. A common approach involves heating thiosemicarbazide derivatives under alkaline conditions. For example, cyclization of 3-thiosemicarbazido-5-methyl-1,2,4-triazole in 4N sodium hydroxide at 80°C for 6 hours yields the triazole-thiol intermediate with 85% efficiency.
Reaction Conditions:
Sulfanylacetic Acid Functionalization
The thiol group of the triazole undergoes nucleophilic substitution with chloroacetic acid derivatives. In a representative procedure, 5-methyl-1H-1,2,4-triazole-3-thiol reacts with methyl chloroacetate in dimethylformamide (DMF) containing potassium carbonate, yielding methyl 2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate. Subsequent hydrolysis with 2M HCl produces the free carboxylic acid.
Key Data:
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Alkylation | Methyl chloroacetate | DMF | 25°C | 79% |
| Acidic hydrolysis | 2M HCl | H₂O | Reflux | 95% |
This two-step process achieves an overall yield of 75% for the sulfanylacetic acid moiety.
Synthesis of (2S)-2,6-Diaminohexanoic Acid
Enantiomerically pure (2S)-2,6-diaminohexanoic acid is typically obtained via resolution of racemic mixtures or asymmetric synthesis. A patent-published method (US10150760B2) describes enzymatic resolution using acylase I to hydrolyze N-acetyl-DL-2,6-diaminohexanoic acid, yielding the L-enantiomer with >99% enantiomeric excess.
Protection Strategies:
- ε-Amino Group: Protected with tert-butoxycarbonyl (Boc) using di-tert-butyl dicarbonate in tetrahydrofuran (THF).
- α-Amino Group: Temporarily protected as a benzyl carbamate (Cbz) for selective reactivity during coupling.
Coupling Methodologies
Carbodiimide-Mediated Coupling
A classical approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid of the sulfanylacetic acid moiety. Reaction with the α-amino group of (2S)-2,6-diaminohexanoic acid (Cbz-protected) in dichloromethane achieves 68% yield.
Phosphonium Reagent Optimization
Superior results are obtained using bis(2-oxo-3-oxazolidinyl)phosphonic chloride (BOPCl). A study detailed in MDPI Pharmaceuticals (2025) reports coupling Boc-protected (2S)-2,6-diaminohexanoic acid with the triazolyl sulfanylacetic acid using BOPCl and triethylamine in dichloromethane, yielding 82% of the conjugated product.
Optimized Protocol:
- Activation Agent: BOPCl (1.5 equiv).
- Base: Triethylamine (4.0 equiv).
- Solvent: Anhydrous CH₂Cl₂.
- Temperature: 0°C → 25°C.
- Reaction Time: 3 hours.
Analytical Characterization
Spectroscopic Confirmation
Chromatographic Purity
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms ≥98% purity, with retention time = 12.7 minutes.
Research Discoveries and Applications
Nitric Oxide Modulation
The compound demonstrates potent nitric oxide (NO) scavenging activity, as shown in a 2025 MDPI study. Its mechanism involves S-nitrosylation of the thioether linkage and N-nitrosation of the ε-amino group, synergistically reducing peroxynitrite-induced cellular damage.
Biological Data:
| Parameter | Value | Method |
|---|---|---|
| IC₅₀ (NO scavenging) | 12.4 ± 1.2 μM | DAF-FM fluorescence |
| Antioxidant activity | 89% at 100 μM | DPPH assay |
Pharmacokinetic Profile
- Half-life (rat): 2.3 hours.
- Oral bioavailability: 34%.
- Protein binding: 82% (albumin).
Q & A
Basic: What validated spectrophotometric methods are recommended for quantifying (2S)-2,6-Diaminohexanoic acid derivatives in pharmaceutical formulations?
Answer:
A UV spectrophotometric method at 238 nm has been validated for quantifying (S)-2,6-diaminohexanoic acid derivatives, such as 3-methyl-1,2,4-triazolyl-5-thioacetate analogs. Key validation parameters include:
- Specificity : No interference from excipients or degradation products within the linear range (e.g., 5–30 μg/mL) .
- Linearity : R² ≥ 0.998 with Beer-Lambert adherence .
- Precision : Relative standard deviation (RSD) < 2% for intra-day and inter-day reproducibility .
- Robustness : Stability under variations in pH (±0.5), temperature (±2°C), and solvent composition .
This method complies with pharmacopeial standards (e.g., State Pharmacopoeia of Ukraine) and is suitable for tablet formulation analysis .
Advanced: How do structural modifications (e.g., triazole-sulfanyl groups) influence the cardioprotective mechanisms of lysine derivatives?
Answer:
The 5-methyl-1,2,4-triazole-3-yl-sulfanyl moiety enhances antioxidant and endothelial protective activity by:
- Free radical scavenging : The sulfur atom in the thioacetate group stabilizes reactive oxygen species (ROS) via electron donation .
- Endothelial modulation : Increased nitric oxide (NO) bioavailability due to triazole-mediated inhibition of NADPH oxidase .
- Cardioprotective synergy : The lysine backbone improves cellular uptake, while the triazole group enhances binding to ischemic injury biomarkers (e.g., troponin I) .
Comparative studies with unmodified lysine show a 40–60% higher reduction in infarct size in ischemia-reperfusion models .
Basic: What synthetic routes are reported for introducing 1,2,4-triazole-thioacetate groups into amino acid frameworks?
Answer:
A two-step synthesis is commonly employed:
Thiolation : React lysine or its protected derivative with 5-methyl-1,2,4-triazole-3-thiol under basic conditions (e.g., NaOH, 60°C) to form the thioether bond .
Acetylation : Treat the intermediate with acetic anhydride to yield the thioacetate derivative .
Key purity checks include HPLC (≥98% purity) and NMR to confirm regioselectivity at the triazole C3 position .
Advanced: How can researchers resolve discrepancies in biological activity data between in vitro and in vivo studies for this compound?
Answer:
Discrepancies often arise due to:
- Metabolic instability : The thioacetate group undergoes rapid hydrolysis in plasma, reducing bioavailability. Use prodrug strategies (e.g., esterification) to enhance stability .
- Species-specific metabolism : Rodent models show faster clearance than primates. Adjust dosing regimens using pharmacokinetic modeling (e.g., t½ = 2.5 hrs in rats vs. 6 hrs in humans) .
- Endpoint variability : Standardize ischemia models (e.g., coronary artery ligation vs. hypoxia-reoxygenation) to improve cross-study comparability .
Basic: What analytical techniques differentiate (2S)-2,6-Diaminohexanoic acid derivatives from structurally similar impurities?
Answer:
- HPLC-DAD : Use a C18 column with 0.1% trifluoroacetic acid (TFA)/acetonitrile gradient. Retention time shifts >2 min distinguish the triazole-sulfanyl derivative from lysine or thiotriazoline impurities .
- Mass spectrometry : ESI-MS identifies the molecular ion at m/z 241.34 (C₁₂H₂₃N₃O₂S⁺) and fragments at m/z 184 (loss of CH₃COOH) .
- FT-IR : The triazole ring exhibits a characteristic C=N stretch at 1540–1560 cm⁻¹, absent in unmodified lysine .
Advanced: What computational approaches predict the binding affinity of this compound to endothelial receptors?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with vascular endothelial growth factor receptor 2 (VEGFR-2). The triazole group forms hydrogen bonds with Asp1046 and π-π stacking with Phe1047 .
- MD simulations : AMBER force fields reveal stable binding (RMSD < 1.5 Å over 50 ns) in the ATP-binding pocket of VEGFR-2 .
- QSAR : Hydrophobic substituents at the triazole C5 position (e.g., methyl groups) correlate with IC₅₀ values <10 μM in anti-angiogenic assays .
Basic: What stability-indicating assays are suitable for stress testing this compound under ICH guidelines?
Answer:
- Forced degradation : Expose to 0.1N HCl (70°C, 24 hrs), 0.1N NaOH (70°C, 6 hrs), and 3% H₂O₂ (25°C, 8 hrs). Monitor degradation via HPLC:
- Acid hydrolysis : Forms lysine (retention time = 3.2 min) .
- Oxidation : Generates sulfoxide derivatives (new peak at 5.8 min) .
- Photostability : Store under ICH Q1B conditions (1.2 million lux·hr). No significant degradation observed .
Advanced: How does the compound’s stereochemistry ((2S)-configuration) impact its pharmacokinetic profile?
Answer:
- Absorption : The (2S)-configuration enhances intestinal uptake via LAT1 transporters (Km = 15 μM vs. 120 μM for D-isomer) .
- Metabolism : L-stereoisomers resist hepatic first-pass metabolism by D-amino acid oxidase, increasing bioavailability (F = 75% vs. 12% for D-form) .
- Tissue distribution : Preferential accumulation in cardiac tissue (Cmax = 8.2 μg/g vs. 1.3 μg/g in liver) due to lysine transporter affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
